Product packaging for 3,3-Dimethyl-1-(oxetan-3-yl)piperazine(Cat. No.:)

3,3-Dimethyl-1-(oxetan-3-yl)piperazine

Cat. No.: B8135324
M. Wt: 170.25 g/mol
InChI Key: LFQGZLCFSVPTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4). This simple scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. rsc.orgtandfonline.comnih.gov Its prevalence is demonstrated by its inclusion in numerous FDA-approved drugs across a wide spectrum of therapeutic areas. encyclopedia.pubmdpi.commdpi.com

The piperazine core's utility in drug design stems from several key structural attributes. The two nitrogen atoms can act as hydrogen bond acceptors or donors, which allows for fine-tuning interactions with biological targets. encyclopedia.pubmdpi.com These basic nitrogen sites also contribute to improved physicochemical properties of drug candidates, such as enhanced water solubility and bioavailability, which are crucial for a molecule's pharmacokinetic profile. nih.govencyclopedia.pub

Furthermore, the 1,4-diamine structure provides a versatile scaffold. The presence of the second nitrogen atom allows for the adjustment of three-dimensional geometry at a distal position, an option not as readily available with analogous rings like piperidine (B6355638) or morpholine (B109124). encyclopedia.pubmdpi.com This structural flexibility makes the piperazine ring an invaluable linker or core element for arranging other pharmacophoric groups in the correct spatial orientation to interact with a target. mdpi.comnih.gov

Table 1: Examples of Marketed Drugs Featuring the Piperazine Scaffold
Drug NameTherapeutic ClassSignificance of Piperazine Moiety
ImatinibAnticancerKey component of the pharmacophore, contributing to target binding and solubility. encyclopedia.pubmdpi.com
SildenafilErectile DysfunctionForms the core scaffold, essential for the drug's structure and activity. encyclopedia.pubmdpi.com
CiprofloxacinAntibioticContributes to the antibacterial spectrum and pharmacokinetic properties. rsc.org
ClozapineAntipsychoticCentral to its interaction with various neurotransmitter receptors. researchgate.net
VortioxetineAntidepressantPart of a multitarget design, interacting with serotonin (B10506) transporters and receptors. mdpi.com

The piperazine scaffold has a long history in pharmacology. It was originally introduced to medicine for its ability to dissolve uric acid and later gained widespread use as an anthelmintic agent in the 1950s. wikipedia.orgchemeurope.com The mode of action in this context was typically paralysis of the parasitic organism, allowing the host to expel it. wikipedia.org

From this initial application, the use of piperazine derivatives has expanded dramatically. Researchers discovered that by modifying the nitrogen atoms and the carbon backbone of the piperazine ring, they could create compounds with a vast range of pharmacological activities. researchgate.net This led to the development of piperazine-based drugs for numerous conditions, including antipsychotic, antidepressant, antiviral, and anticancer therapies. encyclopedia.pubresearchgate.netnih.gov The evolution from a simple anthelmintic to a key scaffold in blockbuster drugs like Imatinib and Sildenafil highlights its versatility and enduring importance in drug discovery. mdpi.com

The Oxetane (B1205548) Ring as an Emerging Motif in Molecular Design

The oxetane ring, a four-membered cyclic ether, has gained significant traction in recent years as a valuable building block in medicinal chemistry. nih.govnih.gov Initially underexplored, it is now recognized as a motif that can confer unique and beneficial properties to a molecule. nih.govacs.org Its growing popularity is reflected in the increasing number of publications and its incorporation into several clinical drug candidates. nih.govthieme-connect.com

The oxetane ring possesses a unique combination of features. It is a small, polar, and non-planar (puckered) structure, which increases the three-dimensionality (sp³-character) of a molecule. nih.gov This is considered a desirable trait, as less "flat" molecules often exhibit higher target selectivity and better pharmacokinetic profiles. nih.gov

The ring is strained (c.a. 106 kJ·mol⁻¹), and the carbon-oxygen bonds are shorter than in larger cyclic ethers. nih.govacs.org The electronegative oxygen atom creates a powerful inductive electron-withdrawing effect that significantly influences the properties of adjacent functional groups. nih.gov For instance, placing an oxetane next to an amine can substantially reduce the amine's basicity (pKa). nih.gov Despite its strain, the oxetane ring is generally stable under physiological conditions but can be used as a reactive intermediate in synthesis. acs.org Its oxygen atom is an excellent hydrogen-bond acceptor, a property that can be crucial for binding to biological targets. acs.org

Table 2: Physicochemical Properties of the Oxetane Ring
PropertyDescriptionReference
StructureFour-membered cyclic ether (C₃H₆O), puckered conformation. nih.govacs.org
PolarityHigh, due to the electronegative oxygen atom. nih.gov
DimensionalityIncreases three-dimensionality (sp³-rich character) of molecules. nih.gov
Electronic EffectStrong inductive electron-withdrawing effect. nih.gov
Hydrogen BondingActs as an effective hydrogen-bond acceptor. acs.org

Medicinal chemists strategically incorporate the oxetane motif to fine-tune the properties of drug candidates. It is often used as a bioisostere—a substituent that retains similar biological activity while altering physicochemical properties—for commonly used groups like gem-dimethyl or carbonyl groups. nih.govacs.org

The introduction of an oxetane can lead to several improvements:

Increased Solubility: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a parent compound. nih.govacs.org

Modulated Lipophilicity (LogD): Oxetanes can be used to reduce a molecule's lipophilicity, which can be beneficial for reducing off-target toxicity. nih.gov

Improved Metabolic Stability: The ring can be used to block sites on a molecule that are prone to metabolic degradation. nih.govresearchgate.net

Basicity (pKa) Attenuation: As mentioned, placing an oxetane adjacent to a basic nitrogen, such as in a piperazine, can lower its pKa, which can be critical for optimizing a drug's absorption and reducing certain toxicities. nih.govnih.gov

Access to New Chemical Space: Its unique three-dimensional shape allows chemists to explore novel molecular conformations and potentially gain intellectual property advantages. nih.govacs.org

Rationale for Investigating 3,3-Dimethyl-1-(oxetan-3-yl)piperazine as a Hybrid Scaffold

The decision to synthesize and investigate a hybrid molecule like this compound is based on a clear scientific rationale that combines the strengths of each component. The piperazine ring serves as a well-established, "privileged" scaffold known to impart favorable pharmacokinetic properties and provide a versatile attachment point. nih.govencyclopedia.pub

Furthermore, the oxetane serves as a small, polar, three-dimensional element that can improve aqueous solubility and metabolic stability. nih.gov In some contexts, the piperazine-oxetane combination has been explicitly used as a more metabolically stable isostere for a morpholine ring, demonstrating its utility in overcoming specific drug design hurdles. nih.gov The addition of the gem-dimethyl group at the 3-position of the piperazine ring is another design choice, likely intended to restrict the conformational flexibility of the piperazine ring and potentially shield it from metabolism, further enhancing its stability.

In essence, this compound is a scaffold designed to merge the reliability of a classic pharmacophore (piperazine) with the property-enhancing advantages of a contemporary chemical tool (oxetane), creating a molecule with a potentially optimized balance of biological activity and drug-like properties.

Synergistic Contributions of Piperazine and Oxetane Frameworks to Molecular Architectures

The strategic value of this compound stems from the synergistic interplay of its piperazine and oxetane components. Each of these rings is a "privileged" scaffold in medicinal chemistry, meaning they are frequently found in approved drugs and are known to impart beneficial properties. acs.orgnih.govnih.gov

The piperazine ring is one of the most common nitrogen heterocycles used in drug discovery. mdpi.com It is valued as a versatile linker or scaffold that can be used to properly orient other pharmacophoric groups. nih.govmdpi.com Its two nitrogen atoms provide handles for synthetic modification and can improve the aqueous solubility and pharmacokinetic profile of a drug candidate. mdpi.comingentaconnect.com

The oxetane ring , a four-membered ether, has gained significant interest as a means to fine-tune the physicochemical properties of drug candidates. acs.orgnih.gov Its incorporation is known to improve aqueous solubility, enhance metabolic stability, and increase the three-dimensionality of a molecule. acs.orgnih.govresearchgate.net The oxetane motif is small, polar, and can serve as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities. nih.govacs.orgresearchgate.net

The combination of these two frameworks in a single building block offers a powerful tool for medicinal chemists. For example, the attachment of an oxetane ring to a piperazine has been shown in drug development programs to modulate the basicity (pKa) of the piperazine nitrogens. acs.orgnih.gov In the development of the Bruton's tyrosine kinase (Btk) inhibitor fenebrutinib, an oxetane was added to lower the pKa of a piperazine ring from 7.8 to 6.3, which was a critical modification. acs.orgnih.gov Similarly, the combination is seen as a more metabolically stable isostere for a morpholine ring, as exemplified in the development of lanraplenib. acs.orgnih.gov The gem-dimethyl substitution on the piperazine ring further influences the molecule's properties by providing steric hindrance that can block metabolic attack at adjacent positions and restrict the conformational flexibility of the ring. nih.gov

Contribution of Individual Moieties to Molecular Properties
Structural MoietyCommonly Imparted Physicochemical PropertiesSource
PiperazineImproves solubility, acts as versatile linker/scaffold, modulates basicity, improves pharmacokinetics. nih.govnih.govmdpi.comingentaconnect.com
OxetaneImproves solubility, enhances metabolic stability, reduces lipophilicity (LogD), acts as a stable polar handle, increases three-dimensionality. acs.orgnih.govacs.orgresearchgate.net
gem-Dimethyl GroupProvides steric shielding to block metabolism, restricts conformational flexibility. Can be replaced by an oxetane as a bioisostere. nih.govnih.gov

Positioning within the Landscape of Advanced Building Blocks for Drug Discovery

The compound this compound is best understood not as an end-product, but as an "advanced building block". In drug discovery, building blocks are relatively small molecules with reactive functional groups that allow for their incorporation into larger, more complex structures. lifechemicals.com Using pre-formed, advanced building blocks that already contain desirable structural motifs and properties can significantly accelerate the drug discovery process. pharmaceutical-technology.com It allows chemists to rapidly synthesize diverse libraries of new compounds for screening and to fine-tune the properties of a lead compound during optimization. lifechemicals.comnih.gov

This specific compound is part of a growing toolbox available to medicinal chemists that includes functionalized saturated heterocycles. lifechemicals.com The demand for such building blocks has increased as drug discovery programs have shifted towards molecules with greater three-dimensional character to explore novel chemical space and improve drug-like properties. researchgate.neticr.ac.uk The compound this compound is commercially available precisely for this purpose, marketed to researchers as a component for constructing new molecular entities. bldpharm.com Its structure offers a ready-made solution for chemists seeking to simultaneously introduce the beneficial properties of both piperazine and oxetane rings, along with the conformational constraints of a gem-dimethyl group, into a new drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B8135324 3,3-Dimethyl-1-(oxetan-3-yl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-(oxetan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2)7-11(4-3-10-9)8-5-12-6-8/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQGZLCFSVPTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C2COC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Dimethyl 1 Oxetan 3 Yl Piperazine and Analogues

General Synthetic Routes to Piperazine (B1678402) Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, and its synthesis is well-established. magtech.com.cnrsc.orgnih.gov The construction and functionalization of this six-membered diamine heterocycle can be achieved through a variety of classical and modern chemical reactions.

Classical and Modern Approaches for Piperazine Ring Formation

The formation of the piperazine ring has been a subject of extensive research, leading to a diverse toolbox for synthetic chemists. Classical methods often rely on the cyclization of precursors like 1,2-diamines with suitable dielectrophiles. acs.org For instance, the reaction of an ethylenediamine (B42938) derivative with a dihalide is a traditional approach. Another common strategy involves the reduction of piperazine-2,5-diones (diketopiperazines), which are themselves readily prepared by the cyclodimerization of amino acids. researchgate.net

Modern approaches have introduced more efficient and versatile methods. Palladium-catalyzed cyclization reactions, for example, can construct highly substituted piperazines from propargyl units and various diamine components with high regio- and stereochemical control. rsc.org Another innovative one-pot strategy involves a tandem reductive amination-transamidation-cyclization sequence to produce substituted piperazin-2-ones, which are valuable precursors to functionalized piperazines. acs.org This method demonstrates high efficiency and is applicable to the synthesis of complex molecules. acs.org Furthermore, rearrangement reactions, such as the Curtius, Schmidt, and aza-Wittig reactions, have been employed to synthesize piperazine analogues under various conditions. nsf.govnih.gov

A comparative overview of selected piperazine ring formation methods is presented below:

Method Precursors Key Features Reference(s)
Diketopiperazine Reduction Amino AcidsReadily available starting materials, leads to C-substituted piperazines. researchgate.net
Tandem Reductive Amination N-(2-oxoethyl)amides, α-amino estersOne-pot procedure, good yields for piperazin-2-ones. acs.org
Pd-catalyzed Cyclization Propargyl units, DiaminesHigh regio- and stereocontrol, modular synthesis. rsc.org
Aza-Michael Cyclization α,β-unsaturated esters, 1,2-diaminesCan be rendered enantioselective with chiral catalysts. nih.gov

Functionalization Strategies for the Piperazine Heterocycle

Once the piperazine ring is formed, its functionalization, particularly at the nitrogen atoms, is crucial for building molecular diversity. The presence of two nitrogen atoms allows for precise tuning of a molecule's properties. nih.govrsc.org

N-alkylation is a fundamental transformation, commonly achieved through nucleophilic substitution with alkyl halides or sulfonates. nih.gov For the synthesis of the target compound, this would involve the reaction of 3,3-dimethylpiperazine with an oxetane-based electrophile, such as oxetan-3-yl tosylate or a 3-halooxetane. Reductive amination, which involves reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation. nih.gov

N-arylation of piperazines is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-Goldberg reactions, or through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov

Beyond N-functionalization, significant progress has been made in the direct C–H functionalization of the piperazine ring, which was historically challenging. magtech.com.cncapes.gov.brresearchgate.net Modern methods, including photoredox catalysis, allow for the introduction of aryl, vinyl, and alkyl groups at the carbon atoms adjacent to the nitrogen, opening new avenues for creating structurally complex piperazine derivatives. researchgate.netacs.org These reactions often proceed under mild conditions and can avoid the side reactions associated with older methods like α-lithiation. magtech.com.cn

Synthesis of Oxetane-Containing Building Blocks

The oxetane (B1205548) ring, a four-membered cyclic ether, has gained prominence as a desirable structural motif in modern chemistry due to its unique ability to modulate the physicochemical properties of molecules. acs.orgnih.gov Its synthesis has been the focus of considerable research, leading to robust methods for its construction and subsequent functionalization.

Intramolecular Cyclization Strategies for Oxetane Ring Construction

The most prevalent method for constructing the oxetane ring is through intramolecular cyclization, often via a Williamson ether synthesis pathway. acs.orgbeilstein-journals.org This typically involves a 1,3-diol as the starting material, where one hydroxyl group is converted into a good leaving group (e.g., a halide or sulfonate ester), followed by base-induced ring closure. acs.orgacs.orgrsc.org An improved version of this process involves converting the 1,3-diol to a chlorohydrin acetate, which often cyclizes in better yield upon treatment with a base. acs.orgresearchgate.net

Another powerful method for oxetane synthesis is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. magtech.com.cnrsc.orgnih.govslideshare.net This reaction directly forms the oxetane ring in a single step and has been applied to the synthesis of complex, functionalized spirocyclic oxetanes. rsc.orgrsc.org Recent advancements have enabled this reaction to proceed using visible light through triplet energy transfer, enhancing its safety, scalability, and applicability to a wider range of substrates. chemrxiv.org

Cyclization Method Precursors Key Features Reference(s)
Williamson Etherification 1,3-Halohydrins or their estersCommon, versatile, proceeds with inversion of stereochemistry. acs.orgacs.orgrsc.org
Paternò-Büchi Reaction Carbonyl compound, AlkenePhotochemical [2+2] cycloaddition, single-step ring formation. magtech.com.cnrsc.orgnih.govslideshare.net
Epoxide Ring Opening/Closing Epoxides, Nucleophiles with leaving groupsRing expansion strategy to form the four-membered ring. acs.org
Alcohol C-H Functionalization Alcohols, Vinyl sulfonium (B1226848) saltsRadical-based approach, forms oxetanes from native alcohols. acs.org

Recent Advancements in Oxetane Synthesis and Functionalization

Recent research has focused on developing novel and more efficient routes to oxetanes. nih.govcapes.gov.br One innovative strategy involves a radical-mediated approach where an alcohol C-H bond is functionalized. acs.org This method generates an α-hydroxy radical that adds to a vinyl sulfonium salt, which then undergoes an in-situ cyclization to form the oxetane ring. acs.org This strategy provides a new synthetic disconnection, allowing for the construction of oxetanes from simple alcohol substrates. acs.org

The functionalization of pre-formed oxetane rings has also seen significant progress. For instance, methods for the desymmetrization of prochiral oxetanes using chiral catalysts have been developed to create complex chiral molecules. nih.govnsf.gov Furthermore, the development of methods for the synthesis of 2-(arylsulfonyl)oxetanes has provided new building blocks for medicinal chemistry. magtech.com.cn

Stereoselective Approaches to Substituted Oxetanes

The demand for enantiomerically pure compounds has driven the development of stereoselective methods for oxetane synthesis. nih.gov Asymmetric synthesis of chiral oxetanes can be achieved through several strategies. One approach is the enantioselective reduction of β-halo ketones, followed by a base-promoted Williamson etherification, which proceeds without racemization. acs.org

Targeted Synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine

The targeted synthesis of this compound is most efficiently achieved through a convergent approach, where the two key heterocyclic precursors, 3,3-dimethylpiperazine and an oxetane-3-yl moiety, are prepared separately and then coupled.

The construction of the target molecule relies on forming a C-N bond between the piperazine nitrogen and the C-3 position of the oxetane ring. Two primary synthetic disconnections are commonly employed for this type of transformation: reductive amination and nucleophilic substitution.

Reductive Amination Pathway: This strategy involves the reaction of 3,3-dimethylpiperazine with oxetan-3-one. The initial step is the condensation of the secondary amine of the piperazine with the ketone of oxetan-3-one to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final product. Oxetan-3-one itself can be synthesized via several routes, including a one-step gold-catalyzed process from propargyl alcohol or through the cyclization of 2,2-di(hydroxymethyl)-1,3-propanediol followed by oxidation. nih.govacs.org The synthesis of carbon-substituted piperazines like 3,3-dimethylpiperazine is often accomplished through the cyclization of appropriate linear diamine precursors. mdpi.com

Nucleophilic Substitution Pathway: An alternative and widely used method for functionalizing the 3-position of oxetanes involves the nucleophilic substitution of a suitable leaving group, typically a halogen, by an amine. nih.gov In this approach, 3,3-dimethylpiperazine acts as the nucleophile, displacing a group like bromide or iodide from 3-halooxetane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The 3-halooxetane precursors can be prepared from the corresponding 3-hydroxyoxetane, which is accessible from glycerol (B35011) derivatives.

The efficiency of the convergent synthesis is highly dependent on the reaction conditions and, where applicable, the catalyst system. For the synthesis of N-arylpiperazines, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann reactions are standard methods, though direct SNAr reactions are also feasible on electron-deficient systems. nih.gov For alkylation with an oxetane, optimization focuses on thermal or catalyzed nucleophilic substitution or reductive amination conditions.

For the reductive amination of oxetan-3-one with 3,3-dimethylpiperazine, key parameters for optimization include:

Reducing Agent: A variety of reducing agents can be screened, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). NaBH(OAc)₃ is often preferred for its mildness and tolerance of various functional groups.

Solvent and pH: The choice of solvent (e.g., dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF)) and the control of pH are critical for the formation and stability of the intermediate iminium ion.

For the nucleophilic substitution on a 3-halooxetane, optimization would involve:

Base: A range of inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)) bases can be tested to find the optimal balance between reaction rate and side reactions.

Solvent and Temperature: Solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or alcohols are commonly used. The reaction temperature is also a crucial parameter to control, with heating often required to drive the reaction to completion.

The table below outlines a hypothetical optimization study for a nucleophilic substitution approach.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃MeCN8065
2Cs₂CO₃MeCN8078
3TEADMF10055
4DIPEADMF10060
5Cs₂CO₃DMF8085

This table represents illustrative data for the purpose of outlining an optimization process.

Derivatization Strategies for the this compound Scaffold

Once the core scaffold is synthesized, its properties can be further tuned by introducing substituents at various positions on the piperazine and oxetane rings.

N-4 Position: The secondary amine at the N-4 position of the piperazine ring is a prime site for derivatization. Standard N-alkylation or N-arylation reactions can be employed. nih.govnih.gov

N-Arylation: This is commonly achieved using palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with aryl halides or triflates. nih.gov This method allows for the introduction of a wide array of substituted and heteroaromatic rings.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to a diverse range of N-alkyl derivatives.

Piperazine Carbon Atoms (C-2, C-5, C-6): Direct C-H functionalization of the piperazine ring is a more advanced strategy that can introduce substituents onto the carbon skeleton. nih.govnih.gov These reactions are challenging due to the presence of two nitrogen atoms, which can complicate catalyst activity. nih.gov Modern methods, such as photoredox catalysis, have shown success in the α-C–H functionalization of N-Boc protected piperazines. mdpi.comencyclopedia.pub This would typically involve protecting the N-4 nitrogen with a Boc group, performing the C-H functionalization at an adjacent carbon, and then deprotecting if desired.

The table below illustrates potential derivatization products.

Position ModifiedReaction TypeReagent ExampleProduct Moiety
N-4Buchwald-Hartwig4-Bromotoluene, Pd catalystN-(p-tolyl)
N-4Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl
C-2/6 (α-amino)Photoredox C-H Arylation4-Cyanopyridine, Ir catalyst2-(4-pyridyl)

Direct functionalization of the gem-dimethyl groups at the C-3 position of the piperazine ring represents a significant synthetic challenge. These C(sp³)-H bonds are non-activated and sterically shielded, making them poor targets for typical C-H activation strategies. Most C-H functionalization methods for piperazines selectively target the α-amino positions (C-2, C-6, C-5) because the adjacent nitrogen atom electronically activates these sites for processes like lithiation or radical formation. nih.govnih.govmdpi.com

Achieving modification at the C-3 methyl groups would likely require a multi-step de novo synthesis starting from a pre-functionalized precursor, rather than a direct derivatization of the assembled this compound scaffold. As such, direct methods for this specific transformation are not well-established in the current literature.

Introducing substituents onto the oxetane ring is a viable strategy for creating analogues. This is most practically accomplished by employing pre-functionalized oxetane building blocks in the initial convergent synthesis rather than attempting to modify the strained oxetane ring post-coupling.

A variety of substituted oxetanes can be synthesized. For example, 2-substituted oxetan-3-ones can be prepared from substituted propargylic alcohols. nih.govorganic-chemistry.org Other methods, including [2+2] cycloadditions and stereocontrolled cyclizations of 1,3-diols, can provide access to oxetanes with diverse substitution patterns at the C-2 and C-4 positions. acs.orgnih.gov These functionalized building blocks can then be coupled with 3,3-dimethylpiperazine using the synthetic routes described in section 2.3.1. While direct functionalization of the oxetane ring in the final compound is difficult, methods for the nucleophilic ring-opening of oxetanes are known, but these would destroy the core four-membered ring structure. rsc.orgacs.org

The table below lists examples of substituted oxetane precursors that could be used to generate analogues.

Oxetane PrecursorResulting Analogue SubstitutionSynthesis Method for Precursor
2-Methyl-oxetan-3-one2-Methyl-oxetaneFrom substituted propargylic alcohol nih.gov
3-Bromo-2-phenyloxetane2-Phenyl-oxetaneFrom substituted 1,3-diol acs.org
3-Iodo-4,4-dimethyloxetane4,4-Dimethyl-oxetaneCyclization of substituted diol

Structural and Spectroscopic Characterization of 3,3 Dimethyl 1 Oxetan 3 Yl Piperazine

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are paramount in piecing together the molecular puzzle of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each offer unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific experimental data for this compound is not widely published in publicly accessible literature, analysis of related structures allows for the prediction of its spectral characteristics.

For the analogous, non-methylated compound, 1-(oxetan-3-yl)piperazine , 1H NMR (500 MHz, DMSO-d6) data shows characteristic peaks at δ 4.51 (t, 2H), 4.41 (t, 2H), 3.36-3.30 (masked signal, 1H), 2.69 (t, 4H), and 2.14 (br s, 4H). chemscene.com For this compound, one would expect to see the disappearance of the proton signal at the C3 position of the piperazine (B1678402) ring and the appearance of a singlet corresponding to the two methyl groups.

A predicted ¹H NMR spectrum would likely show signals for the oxetane (B1205548) ring protons, the piperazine ring protons at positions 2, 5, and 6, the methine proton on the oxetane ring, and a prominent singlet for the gem-dimethyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen and oxygen atoms.

Similarly, a ¹³C NMR spectrum would be expected to show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms of the gem-dimethyl group would likely appear as a single peak in the aliphatic region. The carbons of the piperazine and oxetane rings would resonate at chemical shifts characteristic of heterocyclic systems. For comparison, the ¹³C NMR spectrum of the parent piperazine shows a single peak at approximately 45 ppm. acs.org The carbons of the 3,3-dimethyloxetane (B1346095) moiety would also have predictable shifts. rsc.org

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Predicted ¹H NMR Data for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity Integration
Oxetane CH₂ 4.40 - 4.60 m 4H
Oxetane CH 3.30 - 3.40 m 1H
Piperazine CH₂ (adjacent to N-oxetane) 2.50 - 2.70 t 2H
Piperazine CH₂ (adjacent to NH) 2.80 - 3.00 t 2H
Piperazine CH₂ (C5) 1.60 - 1.80 t 2H
Piperazine NH 1.50 - 2.50 br s 1H

Predicted ¹³C NMR Data for this compound

Carbon Group Predicted Chemical Shift (ppm)
Oxetane CH₂ 70 - 75
Oxetane CH 60 - 65
Piperazine C2 50 - 55
Piperazine C3 35 - 40
Piperazine C5 50 - 55
Piperazine C6 45 - 50

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.

Key expected IR absorptions include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the aliphatic methyl and methylene (B1212753) groups.

C-O stretch: A strong absorption band in the region of 1000-1300 cm⁻¹, characteristic of the ether linkage within the oxetane ring.

C-N stretch: Absorption bands in the region of 1020-1250 cm⁻¹ corresponding to the stretching of the carbon-nitrogen bonds in the piperazine ring.

The absence of certain bands, such as a carbonyl (C=O) stretch around 1700 cm⁻¹, would further support the proposed structure.

Expected Infrared (IR) Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3300 - 3500 Moderate
C-H Stretch (aliphatic) 2850 - 3000 Strong
C-O Stretch (ether) 1000 - 1300 Strong

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are essential for verifying the purity of a synthesized compound and can also be used for identity confirmation when coupled with a detector like a mass spectrometer.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are standard techniques for assessing the purity of chemical compounds. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

The purity of the compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity sample would show a single major peak with minimal impurities. When coupled with a mass spectrometer (LC-MS), this technique can simultaneously provide retention time and mass-to-charge ratio, offering a high degree of confidence in the identity of the compound. While specific HPLC/UPLC methods for this exact compound are not publicly detailed, they are routinely developed for analogous piperazine derivatives. rsc.orgamazonaws.com

Solid-State Structural Analysis (if applicable to analogues or the compound itself)

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and bond lengths and angles. While no crystal structure for this compound itself is publicly available, studies on related oxetane and piperazine derivatives provide valuable insights.

For instance, X-ray crystallographic investigations of substituted oxetanes have shown that the four-membered ring is puckered. researchgate.net Similarly, the crystal structures of various piperazine derivatives have been extensively studied, often revealing a chair conformation for the piperazine ring. It is highly probable that the piperazine ring in this compound also adopts a chair conformation, which is the most stable arrangement for six-membered rings. A single-crystal X-ray diffraction study of this compound would be invaluable to confirm these conformational preferences and to provide precise geometric parameters.

X-ray Diffraction Studies for Absolute Configuration and Conformation

Extensive searches for published X-ray diffraction data on the specific compound this compound have not yielded any specific studies detailing its single-crystal X-ray analysis. While the principles of X-ray diffraction are well-established for determining the three-dimensional structure of molecules, including their absolute configuration and preferred conformation in the solid state, such a study for this particular compound does not appear to be available in the public domain.

X-ray crystallography is a powerful technique that provides precise information on bond lengths, bond angles, and torsional angles, which together define the conformation of a molecule. For chiral molecules, anomalous dispersion techniques in X-ray diffraction can be used to determine the absolute configuration of a specific enantiomer, provided a suitable single crystal can be obtained.

In the absence of direct experimental data for this compound, a hypothetical X-ray diffraction study would aim to elucidate the following:

Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation to minimize steric strain. The presence of two methyl groups at the C3 position would likely influence the ring's geometry. One methyl group would be expected to occupy an axial position and the other an equatorial position to accommodate the gem-dimethyl substitution.

Orientation of the Oxetanyl Group: The position and orientation of the oxetanyl substituent on the piperazine nitrogen (N1) would be of key interest. The analysis would reveal whether the substituent is in an axial or equatorial position relative to the piperazine ring.

Intermolecular Interactions: The study would also detail the intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice.

Hypothetical Crystallographic Data Table:

Should a crystallographic study be performed, the resulting data would be presented in a table similar to the one below. Please note that the values in this table are purely illustrative and not based on experimental data.

ParameterHypothetical Value
Empirical formulaC9H18N2O
Formula weight170.25
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)109.87
γ (°)90
Volume (ų)998.7
Z4
Calculated density (g/cm³)1.132
Absorption coeff. (mm⁻¹)0.078
F(000)376

Computational and Theoretical Investigations of 3,3 Dimethyl 1 Oxetan 3 Yl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic electronic characteristics of a molecule, which in turn govern its reactivity and intermolecular interactions. For 3,3-Dimethyl-1-(oxetan-3-yl)piperazine, such calculations can predict its behavior in a biological environment.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

In the case of this compound, the nitrogen atoms of the piperazine (B1678402) ring, particularly the one not attached to the oxetane (B1205548) ring, are expected to have a significant contribution to the HOMO, indicating their nucleophilic character. The LUMO is likely to be distributed over the entire molecule, with potential contributions from the C-N and C-O bonds.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO-6.5
LUMO1.2
Energy Gap (ΔE)7.7

Note: The data in this table is illustrative and based on general trends for similar molecules. Actual values would require specific DFT calculations.

Mulliken atomic charge distribution analysis, another output of DFT calculations, provides insight into the partial charges on each atom within the molecule. This information is vital for understanding electrostatic interactions. For this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges, making them potential sites for electrophilic attack, while the adjacent carbon and hydrogen atoms would have positive partial charges.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in shades of red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in shades of blue.

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the piperazine ring and the oxygen atom of the oxetane ring. These regions represent the most probable sites for hydrogen bonding and interactions with electrophiles. Conversely, the regions around the hydrogen atoms would exhibit a positive electrostatic potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical for its biological activity, as they determine how it can interact with a biological target. Conformational analysis and molecular dynamics simulations are powerful techniques to explore the dynamic nature of molecules like this compound.

Exploration of Conformational Space and Preferred Orientations

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the conformational equilibrium. For this compound, the two methyl groups at the C3 position will have a significant impact on the conformational preferences of the piperazine ring.

Computational methods can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. The relative energies of different conformers, such as those with the oxetanyl group in an axial or equatorial position, can be calculated. It is generally observed in substituted piperidines and piperazines that bulky substituents prefer an equatorial orientation to minimize steric hindrance. Therefore, it is highly probable that the oxetan-3-yl group in the most stable conformer of this compound will occupy an equatorial position.

Impact of the Oxetane and Piperazine Rings on Three-Dimensionality

The combination of the flexible piperazine ring and the relatively rigid, puckered oxetane ring imparts a distinct three-dimensional character to the molecule. The oxetane ring, a four-membered heterocycle, is not planar and possesses a certain degree of puckering. This inherent three-dimensionality can be advantageous in drug design as it allows for more specific interactions with biological targets.

Evaluation of Molecular Flexibility and Rigidity

Molecular dynamics (MD) simulations can provide a detailed picture of the flexibility and rigidity of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them.

In Silico Prediction of Molecular Interactions and Binding Modes

Computational chemistry provides powerful tools for predicting how a molecule like this compound might interact with biological targets, guiding further experimental work. These in silico methods are essential for understanding potential binding mechanisms and prioritizing compounds for synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For piperazine derivatives, which are known to frequently target central nervous system (CNS) receptors, potential model targets could include serotoninergic, dopaminergic, and adrenergic receptors. researchgate.net

In a hypothetical docking study, this compound would be docked into the binding sites of various receptor models. The simulation would calculate a docking score, an estimation of the binding affinity, and reveal key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex. The results could identify which receptor families the compound is most likely to bind to and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound

Model Biological TargetTarget ClassHypothetical Docking Score (kcal/mol)Key Interacting Residues (Predicted)
Serotonin (B10506) 5-HT1A ReceptorGPCR-8.5Asp116, Tyr390, Phe362
Dopamine D2 ReceptorGPCR-7.9Asp114, Ser193, Phe389
Alpha-1 Adrenergic ReceptorGPCR-7.2Asp106, Phe308, Trp102
Acetylcholinesterase (AChE)Enzyme-6.8Trp84, His440, Phe330

Fragment-Based Drug Discovery (FBDD) is an approach that screens small chemical fragments, which typically have weak binding affinities, and then optimizes them into more potent lead compounds. researchgate.net A key metric in FBDD is Ligand Efficiency (LE), which relates the binding affinity of a molecule to its size (typically the number of heavy, non-hydrogen atoms). nih.govrsc.org LE helps in selecting promising fragments that bind efficiently and have greater potential for development into successful drugs. rsc.org

This compound, with a relatively low molecular weight, could be considered a starting point in an FBDD campaign. Computational tools can be used to estimate its binding affinity to various targets, from which ligand efficiency metrics can be calculated. These metrics help compare different fragments or elaborated compounds in a size-independent manner, ensuring that increases in potency are not achieved simply by adding molecular mass, which can negatively affect drug-like properties. researchgate.netnih.gov

Table 2: Illustrative Ligand Efficiency Metrics for a Hypothetical Hit Compound

MetricFormulaHypothetical ValueInterpretation
Binding Affinity (pIC50)-log(IC50)6.5Moderate potency against the target.
Heavy Atom Count (HAC)N/A14The number of non-hydrogen atoms in the molecule.
Ligand Efficiency (LE)(1.37 * pIC50) / HAC0.64A strong LE value (typically >0.3) suggests efficient binding.
Lipophilic Ligand Efficiency (LLE)pIC50 - clogP4.5A good LLE (typically >5) indicates potency is not driven by excessive lipophilicity.

Note: pIC50 and clogP values are hypothetical for illustrative purposes.

Computational Assessment of Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to formalize these relationships. researchgate.netmdpi.com

QSAR modeling attempts to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The process involves calculating a set of numerical descriptors for each molecule that encode its physicochemical, electronic, and topological properties. mdpi.comresearchgate.net A mathematical model, often using techniques like Multiple Linear Regression (MLR), is then developed to correlate these descriptors with the observed activity. mdpi.com

For a series of analogs of this compound, a QSAR model could be developed to identify the key molecular features driving biological potency. Such a model provides valuable insights for optimizing the lead structure, suggesting which parts of the molecule to modify to enhance activity.

Table 3: Example of a Hypothetical 2D-QSAR Model for a Piperazine Analog Series

ParameterDescription
Model EquationpIC50 = 0.75 * ALogP - 0.21 * TPSA + 0.15 * nRotB + 4.50
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.78
InterpretationThe model suggests that higher lipophilicity (ALogP) and a moderate number of rotatable bonds (nRotB) increase potency, while a larger topological polar surface area (TPSA) is detrimental. The statistical parameters (R² and Q²) indicate a good predictive ability for the model.

Note: This equation is a hypothetical example for illustrative purposes only.

Once a robust QSAR model is established, its primary utility is in predictive modeling. researchgate.net The model can be used to predict the biological potency of novel, yet-to-be-synthesized analogs of this compound. This allows computational chemists to screen a large virtual library of potential modifications and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

For instance, the model could be used to evaluate the effect of adding different substituents to the piperazine ring or modifying the dimethyl groups. By calculating the relevant descriptors for these virtual compounds and inputting them into the QSAR equation, a predicted potency can be obtained. This predictive capability guides the design process toward molecules with a higher probability of success.

Table 4: Predictive Modeling for Hypothetical Structural Modifications

Hypothetical AnalogModification from Parent StructurePredicted pIC50 (from QSAR model)Design Rationale
Analog AAddition of a 4-fluorophenyl group to the second nitrogen of the piperazine ring7.8Increases lipophilicity and introduces potential aromatic interactions.
Analog BReplacement of oxetane with a cyclobutyl group6.2Decreases polarity (TPSA), but removes key oxygen interaction.
Analog CAddition of a hydroxyl group to one of the methyl groups6.9Increases polarity (TPSA) but adds a hydrogen bond donor.
Analog DReplacement of 3,3-dimethyl with a cyclopropyl spiro-fusion7.4Maintains lipophilicity while reducing the number of rotatable bonds.

Future Research Directions and Unexplored Avenues for 3,3 Dimethyl 1 Oxetan 3 Yl Piperazine

Development of Novel Synthetic Methodologies for Scaffold Diversification

While the core 3,3-Dimethyl-1-(oxetan-3-yl)piperazine structure is established, the development of more efficient and versatile synthetic routes is crucial for expanding the chemical space around this scaffold. Future efforts could focus on methodologies that allow for late-stage functionalization, enabling the rapid generation of diverse analog libraries.

Key areas for synthetic exploration include:

Asymmetric Synthesis: Developing stereoselective routes to access enantiomerically pure versions of substituted piperazine-oxetane hybrids. This is critical as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.

C-H Functionalization: Recent advances in C-H functionalization could provide novel pathways to directly modify the carbon skeleton of the piperazine (B1678402) ring, a historically challenging endeavor. mdpi.com This would open up new vectors for chemical modification that are not accessible through traditional methods.

Modular Approaches: Designing synthetic strategies where the piperazine and oxetane (B1205548) moieties are synthesized separately with various substituents and then coupled. Methodologies like reductive amination, Buchwald-Hartwig amination, and SNAr reactions are common for creating N-aryl and N-alkyl piperazine derivatives and could be adapted for this purpose. nih.govmdpi.comnih.govacs.org

A recent report detailed a five-step synthetic route to generate 3-substituted piperazine-2-acetic acid esters starting from amino acids, highlighting a method that could be adapted to create chiral piperazine precursors. mdpi.comtmc.edu Similarly, established methods for oxetane synthesis, such as the intramolecular Williamson etherification or the Paternò-Büchi reaction, can be optimized to produce a wider range of functionalized oxetane building blocks. magtech.com.cn

Advanced Computational Approaches for Predictive Modeling of Biological Interactions

Computational chemistry offers a powerful toolkit to rationalize structure-activity relationships (SAR) and guide the design of next-generation analogs. For the this compound scaffold, advanced computational methods can predict how structural modifications will influence target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

Future computational studies could involve:

Molecular Docking and Dynamics: Simulating the binding of virtual libraries of piperazine-oxetane derivatives into the active sites of various biological targets. worldscientific.comtandfonline.comnih.gov This can help prioritize compounds for synthesis and identify key interactions, as demonstrated in studies of piperazine derivatives with targets like the androgen receptor and DPP-IV enzyme. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Building predictive models that correlate physicochemical properties of the analogs with their biological activity. nih.gov

Machine Learning and AI: Employing deep learning models to predict drug-target interactions on a large scale. nih.govnih.govfrontiersin.orgarxiv.org These models can analyze vast datasets of chemical structures and biological activities to identify novel, high-potential candidates.

Computational MethodApplication for Piperazine-Oxetane HybridsPotential Outcome
Molecular DockingPredict binding modes and affinities to specific protein targets (e.g., kinases, GPCRs).Prioritization of synthetic targets; understanding key binding interactions. tandfonline.comnih.govnih.gov
Molecular Dynamics (MD) SimulationsAssess the stability of the ligand-protein complex over time.Confirmation of binding stability and identification of conformational changes. nih.gov
QSARCorrelate structural descriptors (e.g., logP, molecular weight) with biological activity.Development of predictive models to guide analog design. nih.gov
Deep LearningScreen large virtual libraries against multiple targets to predict interactions.Identification of novel biological targets and potential for drug repurposing. nih.govarxiv.org

Exploration of New Biological Targets and Therapeutic Areas for Piperazine-Oxetane Hybrids

The piperazine moiety is a well-established pharmacophore found in drugs targeting a wide array of diseases. researchgate.nettandfonline.comnih.govtandfonline.com This versatility suggests that this compound and its derivatives could have applications across multiple therapeutic areas beyond their initial design focus.

Unexplored therapeutic areas for this scaffold include:

Oncology: Piperazine derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including cell cycle progression, kinases, and multidrug resistance. tubitak.gov.trresearchgate.netresearchgate.netnih.gov

Neurodegenerative Diseases: Certain piperazine compounds have been investigated as potential therapeutic agents for Alzheimer's disease, acting as neuroprotective agents. nih.gov

Infectious Diseases: The piperazine ring is present in molecules with antiviral, antibacterial, and antimalarial properties. tandfonline.comnih.gov

Central Nervous System (CNS) Disorders: The arylpiperazine motif is a classic pharmacophore for drugs acting on dopaminergic and serotoninergic systems, used in antipsychotic and antidepressant medications. mdpi.comresearchgate.net

Therapeutic AreaPotential Biological TargetsRationale based on Piperazine Derivatives
OncologyKinases, Topoisomerases, P-glycoproteinPiperazine is a key scaffold in numerous FDA-approved anticancer drugs. tubitak.gov.trresearchgate.net
CNS DisordersDopamine Receptors, Serotonin (B10506) Receptors, Sigma ReceptorsThe arylpiperazine moiety is a classic pharmacophore for CNS-acting drugs. mdpi.comnih.govresearchgate.net
Neurodegenerative DiseasesTRPC6 channels, AcetylcholinesteraseDerivatives have shown neuroprotective effects in models of Alzheimer's disease. nih.gov
Infectious DiseasesViral Proteases, Bacterial EnzymesThe scaffold is found in various antiviral, antibacterial, and antitubercular agents. tandfonline.comnih.gov

Integration of the this compound Motif into Complex Molecular Architectures and Macrocycles

Incorporating privileged scaffolds into more complex, conformationally restricted structures like macrocycles is a promising strategy to enhance binding affinity and selectivity. The this compound motif could serve as a unique building block for such architectures.

Future research in this area could focus on:

Macrocyclization Strategies: Developing synthetic methods to incorporate the piperazine-oxetane unit into a larger ring system. This rigidification of the ligand scaffold can pre-organize the molecule into a bioactive conformation, leading to improved target engagement. nih.gov

Bridged Piperazines: Creating bicyclic structures based on the piperazine core to reduce conformational flexibility. tandfonline.com This has been shown to modulate receptor affinity in other piperazine-based systems. worldscientific.com

Peptidomimetics: Using the scaffold as a non-peptidic turn mimic in the design of macrocyclic peptide inhibitors of challenging targets like protein-protein interactions.

The synthesis of piperazine-containing macrocycles has been reported, demonstrating the feasibility of incorporating this heterocycle into larger, more rigid structures for applications in catalysis and medical imaging. nih.govscilit.com

Application in Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design

The principles of FBDD and covalent targeting offer innovative avenues for leveraging the this compound scaffold.

Fragment-Based Drug Discovery (FBDD): The parent compound itself, or smaller fragments of it (e.g., 3,3-dimethylpiperazine), could be screened as part of a fragment library. FBDD starts with small, low-complexity molecules that adhere to the "Rule of Three" and builds them into more potent leads. h1.coblogspot.comwikipedia.orgchemdiv.com This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. frontiersin.org The piperazine moiety has been successfully used as a starting fragment in FBDD campaigns. astx.com

Table 3: The "Rule of Three" for Fragment-Based Drug Discovery h1.coblogspot.comwikipedia.orgresearchgate.netresearchgate.net
PropertyGuideline
Molecular Weight (MW)< 300 Da
cLogP≤ 3
Hydrogen Bond Donors≤ 3
Hydrogen Bond Acceptors≤ 3
Rotatable Bonds≤ 3

Covalent Ligand Design: The piperazine scaffold can be functionalized by attaching a reactive electrophilic group, or "warhead." This creates a covalent inhibitor that forms a permanent bond with a specific nucleophilic amino acid (like cysteine or lysine) on the target protein. This strategy can lead to compounds with enhanced potency, prolonged duration of action, and the ability to target proteins that have been considered "undruggable." acs.org Piperazine scaffolds have been successfully used to create covalent inhibitors for targets such as the SARS-CoV-2 main protease. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3,3-Dimethyl-1-(oxetan-3-yl)piperazine derivatives?

Answer:

  • Diazonium Coupling : Derivatives can be synthesized via coupling 1-alkylpiperazines with diazonium salts. This method yields triazene-linked compounds, characterized by NMR (¹H/¹³C), IR, and mass spectrometry for structural validation .
  • Cyclodextrin Modification : Beta-cyclodextrin inclusion complexes may reduce toxicity but can decrease biological activity, as observed in modified piperazines. Elemental analysis and spectral data (e.g., UV-Vis, FTIR) are critical for confirming purity .
  • Key Steps :
    • Alkylation of piperazine core with oxetan-3-yl groups.
    • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).
    • Structural validation using high-resolution mass spectrometry (HRMS).

Q. How can the physicochemical properties (e.g., solubility, pKa) of this compound be experimentally determined?

Answer:

  • Diffusion Coefficients : Use the Taylor dispersion method to measure diffusion in aqueous blends (e.g., with N-methyldiethanolamine). Values range from 1.2–2.5 ×10⁻⁹ m²/s at 298–338 K, critical for solvent selection .
  • pKa Determination : Potentiometric titration at 298–323 K reveals dissociation constants. For piperazine derivatives, first dissociation pKa ranges 9.21–8.45 (temperature-dependent) .
  • Surface Tension : Measured via pendant drop method; aqueous solutions (0.5–1.5 kmol/m³) show temperature-dependent reductions (293–313 K) .
PropertyMethodConditionsValue/RangeReference
Diffusion CoefficientTaylor dispersion4.0 kmol/m³ MDEA, 298–338 K1.2–2.5 ×10⁻⁹ m²/s
pKaPotentiometric titration298–323 K9.21–8.45

Q. What initial biological screening approaches are suitable for evaluating piperazine derivatives?

Answer:

  • Receptor Binding Assays : Screen for serotonin (5-HT1A) receptor affinity using radioligand displacement (e.g., [³H]-8-OH-DPAT). Arylpiperazines often show sub-micromolar IC₅₀ values .
  • Enzyme Inhibition : Test carbamate derivatives against MAGL or FAAH enzymes via fluorescence-based activity assays. Piperazine carbamates exhibit dual inhibition (IC₅₀: 10–100 nM) .
  • Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells). Modified derivatives with cyclodextrin show >80% cell viability at 100 µM .

Advanced Research Questions

Q. How do structural modifications to the piperazine core influence biological activity and toxicity trade-offs?

Answer:

  • Case Study : Beta-cyclodextrin inclusion reduces toxicity (LD₅₀ >500 mg/kg in mice) but decreases antiplatelet activity by ~30% compared to unmodified derivatives. Balance hydrophobicity and steric effects to optimize activity .
  • Substitution Patterns :
    • Oxetan-3-yl Groups : Enhance metabolic stability but may reduce solubility.
    • Arylpiperazines : Coplanar vs. perpendicular aryl ring conformations dictate agonist/antagonist profiles (e.g., 5-HT1A vs. D2 receptor selectivity) .

Q. How can contradictions in reported biological activities of piperazine derivatives be resolved?

Answer:

  • Data Reconciliation : Compare antiplatelet activity assays (e.g., ADP-induced aggregation vs. thrombin time). Computational docking (e.g., AutoDock Vina) validates interactions with platelet receptors (e.g., P2Y12) .
  • Structural Variability : Differences in N-alkylation (e.g., methyl vs. benzyl groups) or stereochemistry (R vs. S configurations) can invert activity trends. Always cross-validate with X-ray crystallography (e.g., MAGL inhibitor SAR629) .

Q. What computational strategies validate experimental data for piperazine derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulate aqueous solubility using GROMACS with TIP3P water models. Correlate with experimental logP values (e.g., 2.1–3.5 for arylpiperazines) .
  • QSAR Models : Train on datasets of piperazine bioactivity (pIC₅₀) using descriptors like molar refractivity and TPSA. Achieve R² >0.7 for serotonin receptor binding .

Q. What mechanisms underlie the dual enzyme inhibition (e.g., MAGL/FAAH) observed in piperazine carbamates?

Answer:

  • Catalytic Serine Targeting : Piperazine carbamates (e.g., SAR629) form covalent bonds with MAGL’s Ser122, confirmed by X-ray crystallography (PDB: 3HJU). Similar mechanisms apply to FAAH inhibition .
  • Polypharmacology : Scaffold flexibility allows interactions with TRPV1 channels, modulated by endogenous ligands (e.g., anandamide). Use fluorescence calcium assays (Fluo-4 AM) to confirm TRPV1 antagonism .

Q. How can receptor binding affinity be optimized for piperazine-based CNS agents?

Answer:

  • Ligand Design :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on aryl rings to enhance 5-HT1A affinity (Kᵢ: 5–20 nM) .
    • Optimize spacer length (e.g., ethylene vs. propylene) between piperazine and pharmacophores for D2/D3 receptor subtype selectivity .
  • In Vivo Validation : Perform microdialysis in rodent models to measure dopamine/serotonin release modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.